4-[1,3]Dioxolan-2-yl-2-nitro-phenol
Description
4-[1,3]Dioxolan-2-yl-2-nitro-phenol is a nitro-aromatic compound characterized by a phenolic ring substituted with a nitro (-NO₂) group at the 2-position and a [1,3]dioxolan-2-yl moiety at the 4-position. This structure confers unique electronic and steric properties, making it relevant in organic synthesis and materials science. The compound’s crystallographic data and stereochemical features are often analyzed using X-ray diffraction (XRD) methods, with refinement typically performed via the SHELX suite (e.g., SHELXL) . Its enantiomorphic purity, if applicable, can be assessed using parameters such as Flack’s x or Rogers’ η, which distinguish centrosymmetric twins or chiral centers .
Properties
Molecular Formula |
C9H9NO5 |
|---|---|
Molecular Weight |
211.17 g/mol |
IUPAC Name |
4-(1,3-dioxolan-2-yl)-2-nitrophenol |
InChI |
InChI=1S/C9H9NO5/c11-8-2-1-6(5-7(8)10(12)13)9-14-3-4-15-9/h1-2,5,9,11H,3-4H2 |
InChI Key |
LTVKPTOTXRMZTO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Methodological Considerations
- Structural Refinement : SHELXL remains the gold standard for refining small-molecule structures, ensuring precise bond-length and angle calculations .
- Chirality Analysis: Flack’s x parameter is critical for resolving enantiomorph-polarity in non-centrosymmetric crystals, avoiding pitfalls of Rogers’ η .
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